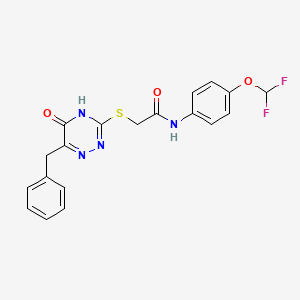

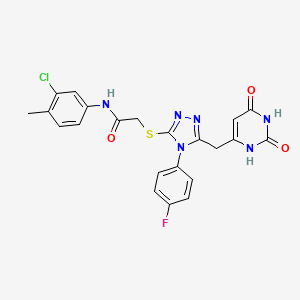

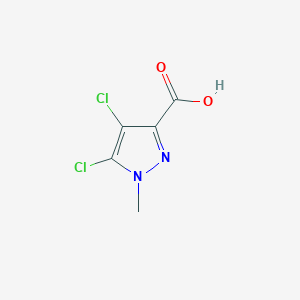

N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalyst-Free Synthesis

This compound has been used in the catalyst-free synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives . The synthesis was developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .

Biological Evaluation

The synthesized N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives were evaluated for their biological activity against TNF-α in vitro . Compound 6d showed potent activity against TNF-α with 78% inhibition at 10 μM concentration .

Anti-Cancer Research

These synthesized N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been identified as a potential class of chemicals for further research as plausible new anticancer entities .

Green and Eco-Friendly Synthesis

The compound has been used in the green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives . This method involves simple work-up with high yields .

TNF-α Inhibition

The compound and its derivatives have shown TNF-α inhibition properties . TNF-α is a main regulator of the inflammatory cascade controlling several pathways, the important ones are anti-angiogenic, anti-inflammatory, and immuno-modulatory .

Development of Valuable Leads

The compound and its derivatives have been found to be valuable leads against TNF-α . This suggests that they could be further developed and optimized for potential therapeutic applications .

作用機序

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is the tumor necrosis factor (TNF-α), a pro-inflammatory cytokine . TNF-α plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . This interaction is more effective than the reference drug 5-Fluorouracil (5-FU), as demonstrated by the higher molecular binding energy of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide with TNF-α affects several biochemical pathways. The compound’s inhibition of TNF-α disrupts the inflammatory cascade that this cytokine regulates, impacting anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide’s action include potent cytotoxicity against MCF7 cells . Among the synthesized compounds, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide demonstrated the most activity against these cells, indicating its potential as an anticancer agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide. For instance, the compound was synthesized in water, an environmentally friendly solvent . .

特性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-9-4-1-3-8(7-9)13(19)17-11-6-2-5-10-12(11)15(21)18-14(10)20/h1-7H,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIRAJMBCPWHQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)

![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)

![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/no-structure.png)

![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)